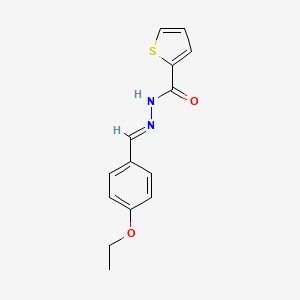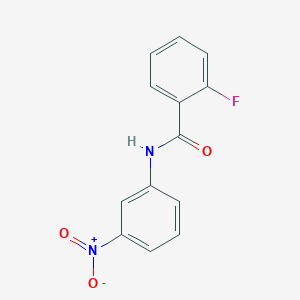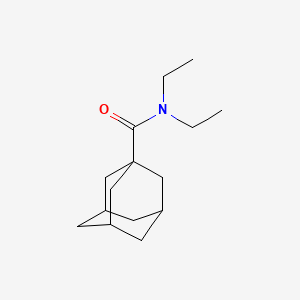![molecular formula C22H13N3O7S B11709213 (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona es un compuesto orgánico complejo que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidina, un grupo bencilideno y un sustituyente dinitrofenoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona típicamente implica un proceso de varios pasos. Un método común incluye la condensación de 3-fenil-1,3-tiazolidina-2,4-diona con 3-(2,4-dinitrofenoxi)benzaldehído en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro, convirtiéndolos en grupos amino.
Sustitución: El grupo bencilideno puede participar en reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Se pueden usar agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: La sustitución electrofílica aromática puede ser facilitada por reactivos como bromo o agentes clorantes.
Productos Principales
Oxidación: Sulfoxidos o sulfones.
Reducción: Derivados de amina.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
(5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o un ligando para estudios de receptores.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías y los objetivos exactos pueden variar según la aplicación específica, pero los objetivos comunes incluyen enzimas involucradas en el estrés oxidativo o vías de señalización relacionadas con la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato .
- N-(terc-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida .
Unicidad
(5E)-5-[3-(2,4-dinitrofenoxi)bencilideno]-3-fenil-1,3-tiazolidina-2,4-diona destaca por su combinación única de grupos funcionales, que confieren una reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C22H13N3O7S |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H13N3O7S/c26-21-20(33-22(27)23(21)15-6-2-1-3-7-15)12-14-5-4-8-17(11-14)32-19-10-9-16(24(28)29)13-18(19)25(30)31/h1-13H/b20-12+ |
Clave InChI |
ZQNMEXHMXDVBOH-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/SC2=O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)



![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)


![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
